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For Researchers, Scientists, and Drug Development Professionals

Abstract
The Sharpless asymmetric dihydroxylation is a powerful and highly reliable method for the

enantioselective synthesis of vicinal diols from prochiral alkenes. This protocol has found

widespread application in academic and industrial settings, particularly in the synthesis of chiral

building blocks for drug development. This document provides a detailed protocol for the

asymmetric dihydroxylation of both (E)- and (Z)-hex-2-ene using the commercially available

AD-mix-α and AD-mix-β reagents.

Introduction
The Sharpless asymmetric dihydroxylation utilizes a catalytic amount of osmium tetroxide in the

presence of a chiral quinine ligand to stereoselectively add two hydroxyl groups across a

double bond.[1] The stoichiometric oxidant, typically potassium ferricyanide, regenerates the

osmium tetroxide, allowing for the use of sub-stoichiometric quantities of the highly toxic and

expensive osmium reagent.[1][2] The commercially available "AD-mix" formulations contain the

osmium catalyst, the chiral ligand [(DHQ)₂PHAL for AD-mix-α or (DHQD)₂PHAL for AD-mix-β],

the re-oxidant (potassium ferricyanide), and a base (potassium carbonate) in pre-packaged,

easy-to-use mixtures.[1][3][4] The choice between AD-mix-α and AD-mix-β determines the

facial selectivity of the dihydroxylation, leading to the formation of near-enantiopure diols.
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Data Presentation
The following table summarizes the expected yield and enantiomeric excess (ee%) for the

asymmetric dihydroxylation of a close analog, hex-3-ene. This data provides a strong indication

of the expected outcome for hex-2-ene. In general, trans-disubstituted alkenes are excellent

substrates for this reaction, affording high yields and enantioselectivities. Conversely, cis-

disubstituted alkenes are often poorer substrates, resulting in lower yields and

enantioselectivities.

Substrate Reagent
Product
Configuration

Yield (%)
Enantiomeric
Excess (ee%)

(E)-hex-3-ene AD-mix-β
(3R,4R)-hexane-

3,4-diol
>95 99

(E)-hex-3-ene AD-mix-α
(3S,4S)-hexane-

3,4-diol
>95 98

(Z)-hex-3-ene AD-mix-β
(3R,4S)-hexane-

3,4-diol
Moderate 84

(Z)-hex-3-ene AD-mix-α
(3S,4R)-hexane-

3,4-diol
Moderate 80

Note: Data presented is for hex-3-ene as a proxy for hex-2-ene. The stereochemical outcome

for hex-2-ene will be (2R,3R) and (2S,3S) for the (E)-isomer and (2R,3S) and (2S,3R) for the

(Z)-isomer.

Experimental Protocol
This protocol is for the dihydroxylation of 1 mmol of hex-2-ene.

Materials:

AD-mix-α or AD-mix-β (1.4 g)

tert-Butanol (5 mL)

Water (5 mL)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15370672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(E)- or (Z)-hex-2-ene (1 mmol, 84.16 mg, ~125 µL)

Methanesulfonamide (CH₃SO₂NH₂) (95 mg, 1 mmol) - recommended for internal alkenes

Sodium sulfite (Na₂SO₃) (1.5 g)

Ethyl acetate (for extraction)

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-α or AD-mix-β

(1.4 g), tert-butanol (5 mL), and water (5 mL).

Stir the mixture at room temperature until the solids have dissolved, resulting in a biphasic

solution.

Add methanesulfonamide (95 mg) to the reaction mixture.

Cool the flask to 0 °C in an ice bath.

To the cooled, stirring solution, add hex-2-ene (1 mmol) dropwise.

Continue stirring the reaction at 0 °C and monitor the progress by thin-layer chromatography

(TLC). The reaction is typically complete within 6-24 hours.

Once the starting material is consumed, quench the reaction by adding solid sodium sulfite

(1.5 g).

Remove the ice bath and allow the mixture to warm to room temperature while stirring for 1

hour. A color change from dark brown to a lighter yellow or orange should be observed.

Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
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Combine the organic layers and wash with brine (20 mL).

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.

Purify the crude diol by flash column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure hexane-2,3-diol.
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Catalytic Cycle

OsO₄-Ligand Complex

[3+2] Cycloaddition
Intermediate

Hex-2-ene +

Os(VI)-Diol Complex
Hydrolysis Hexane-2,3-diolRelease

Reduced Os(VI) Species
Re-oxidation

K₄[Fe(CN)₆]

K₃[Fe(CN)₆]
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Start

Prepare AD-mix solution
in t-BuOH/H₂O

Add hex-2-ene and
methanesulfonamide at 0 °C

Stir at 0 °C
(6-24 h)

Quench with Na₂SO₃

Extract with
ethyl acetate

Dry organic layer

Purify by column
chromatography

Pure hexane-2,3-diol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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